

Interpreting the Certificate of Analysis for Mizolastine-13C,d3: A Technical Guide

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Compound of Interest

Compound Name: Mizolastine-13C,d3

Cat. No.: B12409935

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the isotopically labeled compound **Mizolastine-13C,d3**. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of research materials, which is paramount in scientific and drug development settings. While this guide is based on typical analytical data for such a compound, it is essential to refer to the specific CoA provided with your batch of **Mizolastine-13C,d3** for exact values.

Overview of Mizolastine-13C,d3

Mizolastine is a second-generation antihistamine known for its selective antagonism of the H1 receptor. The isotopically labeled version, **Mizolastine-13C,d3**, incorporates one Carbon-13 atom and three deuterium atoms. This stable isotope-labeled (SIL) internal standard is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, where it is used to accurately determine the concentration of unlabeled Mizolastine in biological matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a CoA for **Mizolastine-13C,d3**. These values are representative and may vary between batches.

Test	Specification	Result	Method
Identity	Conforms to Structure	Conforms	^1H NMR, ^{13}C NMR, Mass Spec
Chemical Purity	$\geq 98.0\%$	99.5%	HPLC (UV, 289 nm)
Isotopic Purity	$\geq 99\%$ atom % D, $\geq 99\%$ atom % ^{13}C	99.6% atom % D, 99.2% atom % ^{13}C	Mass Spectrometry
Molecular Formula	$\text{C}_{23}^{13}\text{CH}_{22}\text{D}_3\text{FN}_6\text{O}$	$\text{C}_{23}^{13}\text{CH}_{22}\text{D}_3\text{FN}_6\text{O}$	Elemental Analysis/Mass Spec
Molecular Weight	436.50 g/mol	436.50 g/mol	Mass Spectrometry
Appearance	White to Off-White Solid	White Solid	Visual Inspection
Solubility	Soluble in DMSO	10 mM in DMSO	Solubility Test
Residual Solvents	Conforms to ICH Q3C	Meets Specification	GC-HS

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the **Mizolastine-13C,d3** substance by separating it from any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common for Mizolastine analysis.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at 289 nm.
- Injection Volume: 10 μ L.

Procedure:

- A standard solution of **Mizolastine-13C,d3** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is injected into the HPLC system.
- The chromatogram is recorded, and the area of the main peak (**Mizolastine-13C,d3**) is compared to the total area of all peaks to calculate the percentage purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and structure of **Mizolastine-13C,d3** and to determine its isotopic enrichment.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- A dilute solution of the sample is infused into the mass spectrometer.
- The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.
- The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight.
- The isotopic distribution is analyzed to determine the percentage of molecules that are correctly labeled with one ^{13}C and three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Mizolastine-13C,d3**.

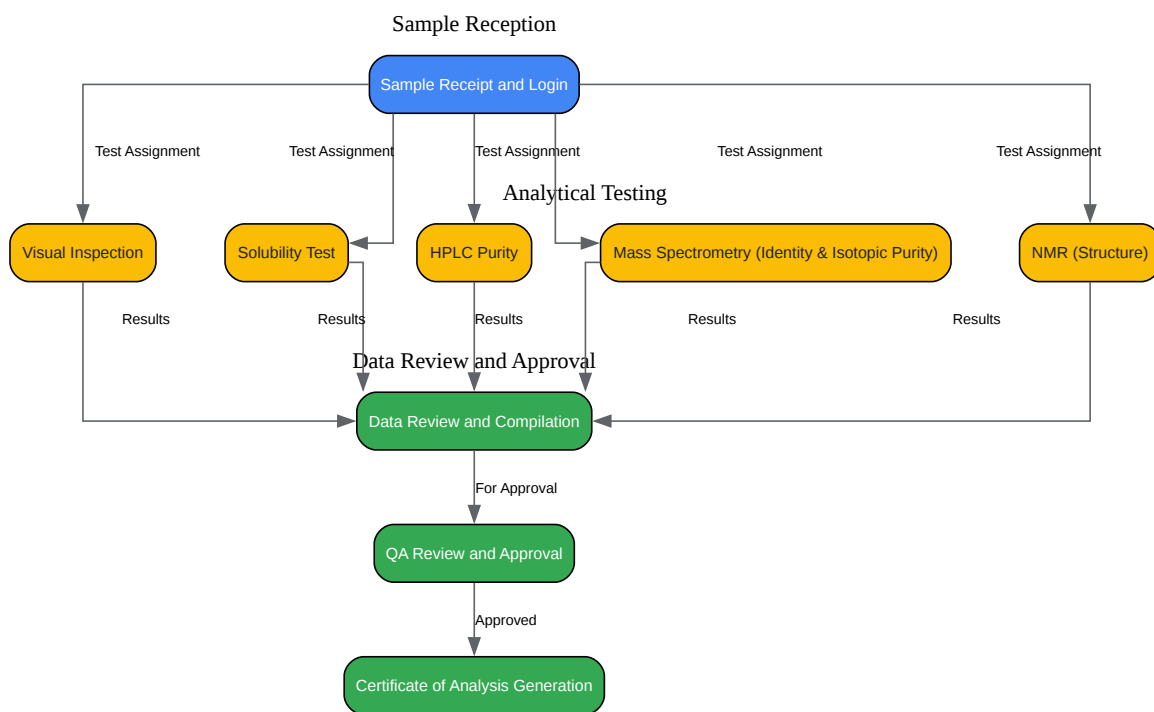
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR and ¹³C NMR spectra are acquired.
- The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the proton environment in the molecule. The absence of a proton signal at the deuterated position and the presence of a characteristic ¹³C signal confirm the isotopic labeling.
- The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

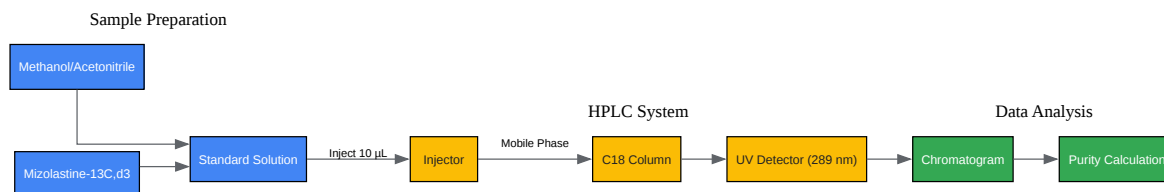
Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of **Mizolastine-13C,d3**.



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Caption: Workflow for Certificate of Analysis Generation.



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Caption: HPLC Experimental Workflow for Purity Analysis.

This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for **Mizolastine-13C,d3**. For any specific research or development application, it is imperative to consult the CoA for the particular batch being used to ensure the quality and suitability of the material for your experiments.

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